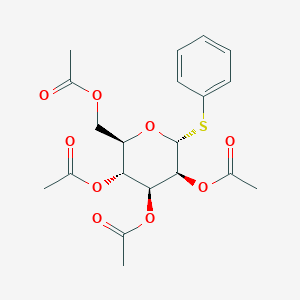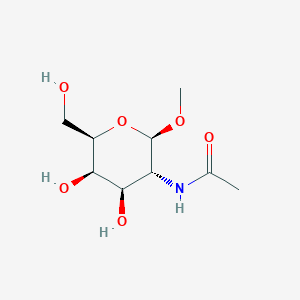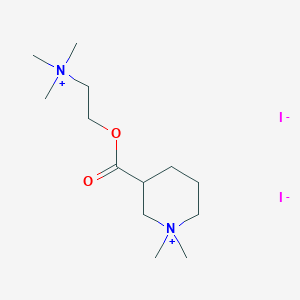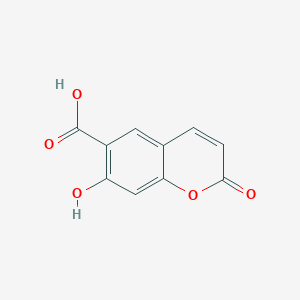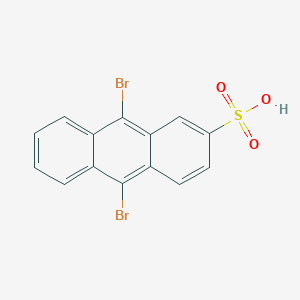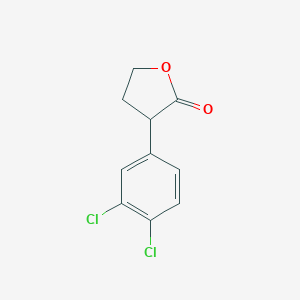
3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one
概要
説明
"3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one" belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in organic synthesis. Furan derivatives have been extensively studied due to their interesting molecular structures and reactivity patterns.
Synthesis Analysis
The synthesis of furan derivatives often involves cycloaddition reactions, Claisen-Schmidt condensation reactions, and other base-catalyzed processes. For instance, phenylchloroketene was reacted with N,N-disubstituted 5-aminomethylene-6,7-dihydrobenzo[b]-furan-4(5H)-ones to synthesize N,N-disubstituted 4-amino-3-phenyl-2H-furo[2,3-h]-1-benzopyran-2-ones, indicating the versatility of furan synthesis methods (Mosti et al., 1988).
Molecular Structure Analysis
The molecular structure of furan derivatives typically involves a planar furan ring, often with various substituents that influence the compound's properties. The crystal structure of similar compounds, such as (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, demonstrates the planarity and specific configurations of such molecules (Kote et al., 2014).
Chemical Reactions and Properties
Furan derivatives undergo various chemical reactions, including halolactonization, hydrogenation, and rearrangement reactions. An example is the Lewis acid-mediated elimination and rearrangement reactions of α-chlorosulfides derived from phenylthio-substituted 4,5-dihydrofuran-3(2H)-ones (McCarthy et al., 1999). These reactions are crucial for modifying the structure and consequently the properties of the furan derivatives.
Physical Properties Analysis
The physical properties of furan derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the substituents on the furan ring. The crystal structures of related compounds provide insights into the intermolecular interactions and the stability of these molecules in the solid state. For instance, the crystal structure of furan derivatives was analyzed using X-ray diffraction, revealing important aspects of their physical properties (Choi et al., 2008).
科学的研究の応用
-
Application in Weed Science
- Field : Weed Science
- Summary : The compound Propanil [N-(3 ,4-dichloro- phenyl)propanamidel] is used in sequential applications for weed control . It’s particularly effective when coupled with proper flood water management to prevent reinfestation, as Propanil has no residual activity .
- Methods : Applications must be appropriately timed and coupled with proper flood water management .
- Results : The application of Propanil resulted in effective weed control, but the specifics depend on the timing and management of flood water .
-
Application in Chemical Synthesis
- Field : Chemical Synthesis
- Summary : Zeolites HY, Hβ and HZSM-5 have been used in the heterogeneous synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde . Among these, HY demonstrated better performance .
- Methods : The synthesis was pre-screened in an autoclave, and kinetic behaviors of MOCA synthesis over HY were further investigated in a fixed bed continuous flow reactor .
- Results : Under certain conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 hours, respectively .
-
Application in Polymer Production
- Field : Polymer Chemistry
- Summary : Diaminodiphenylmethanes, such as 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA), are important chain-extending, cross-linking and curing agents used extensively in the preparation of various polymer products including resin, rubber, plastic, paint, film, etc .
- Methods : The condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde (HCHO) has provided a convenient route to prepare MDA, MDT and MOCA .
- Results : The use of these compounds in polymer production has resulted in products with excellent properties of insulation, heat endurance and chemical resistance .
-
Application in Herbicide Production
- Field : Agrochemistry
- Summary : Propanil [N-(3 ,4-dichloro-phenyl)propanamidel] is used in sequential applications for weed control . It’s particularly effective when coupled with proper flood water management to prevent reinfestation, as Propanil has no residual activity .
- Methods : Applications must be appropriately timed and coupled with proper flood water management .
- Results : The application of Propanil resulted in effective weed control, but the specifics depend on the timing and management of flood water .
-
Application in Zeolite Synthesis
- Field : Material Science
- Summary : Zeolites HY, Hβ and HZSM-5 have been used in the heterogeneous synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde . Among these, HY demonstrated better performance .
- Methods : The synthesis was pre-screened in an autoclave, and kinetic behaviors of MOCA synthesis over HY were further investigated in a fixed bed continuous flow reactor .
- Results : Under certain conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 hours, respectively .
-
Application in Herbicide Production
- Field : Agrochemistry
- Summary : Propanil [N-(3 ,4-dichloro-phenyl)propanamidel] is used in sequential applications for weed control . It’s particularly effective when coupled with proper flood water management to prevent reinfestation, as Propanil has no residual activity .
- Methods : Applications must be appropriately timed and coupled with proper flood water management .
- Results : The application of Propanil resulted in effective weed control, but the specifics depend on the timing and management of flood water .
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
将来の方向性
This section might discuss potential applications of the compound, areas for further research, and its role in future scientific advancements.
Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For a less common compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
特性
IUPAC Name |
3-(3,4-dichlorophenyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-2-1-6(5-9(8)12)7-3-4-14-10(7)13/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATLSWXZDMNKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473168 | |
| Record name | 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one | |
CAS RN |
103753-78-2 | |
| Record name | 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


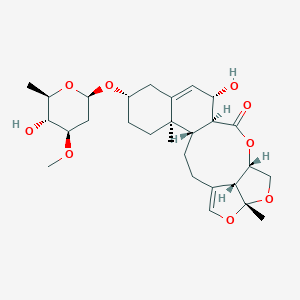
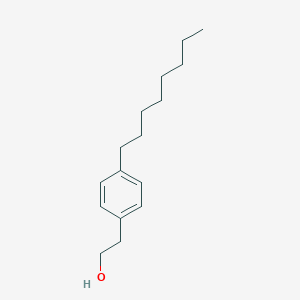
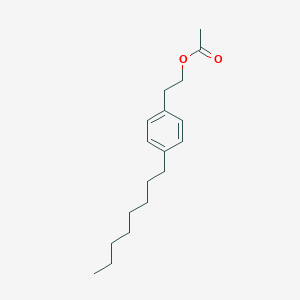
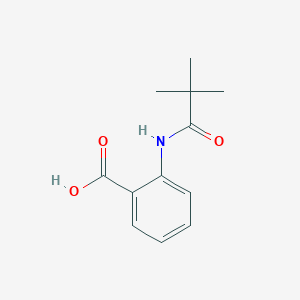
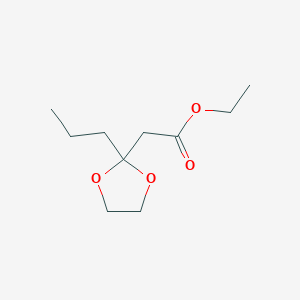

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

